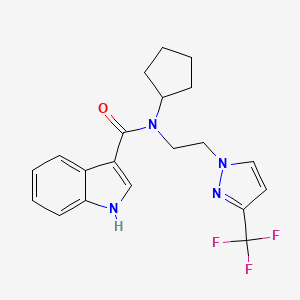

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide

Description

Propriétés

IUPAC Name |

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O/c21-20(22,23)18-9-10-26(25-18)11-12-27(14-5-1-2-6-14)19(28)16-13-24-17-8-4-3-7-15(16)17/h3-4,7-10,13-14,24H,1-2,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJMNZHQTNFFFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

Substitution with Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Formation of the Amide Bond: The final step involves the formation of the amide bond between the indole-3-carboxylic acid and the amine group of the pyrazole derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Physicochemical Properties

- Lipophilicity : The target compound’s cyclopentyl and ethyl groups () likely increase lipophilicity (logP >3), favoring blood-brain barrier penetration compared to polar analogs like 1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide (logP ~1.5).

- Metabolic Stability: The trifluoromethyl group () reduces oxidative metabolism, extending half-life relative to non-fluorinated carboxamides.

Activité Biologique

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following formula:

- Molecular Formula: CHFNO

- Molecular Weight: 341.33 g/mol

This structure includes a cyclopentyl group, a trifluoromethyl-substituted pyrazole, and an indole moiety, which contribute to its biological activity.

The mechanism of action for N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide primarily involves its interaction with various kinases. It is believed to function as an inhibitor of specific kinase pathways, including those involved in cancer proliferation and inflammation.

Key Mechanisms:

- Kinase Inhibition: The compound has shown selectivity towards the Akt family of kinases, which are critical in regulating cell survival and metabolism. For instance, it exhibits an IC value against Akt1 around 61 nM, indicating potent inhibitory activity .

- Anti-inflammatory Effects: By inhibiting certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), the compound can reduce inflammation in various models .

Biological Activities

The biological activities of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide have been explored in several studies, revealing its potential therapeutic applications.

1. Anticancer Activity

Research indicates that this compound can inhibit the proliferation of cancer cell lines. For example:

- Cell Lines Tested: HCT116 (colon cancer) and OVCAR-8 (ovarian cancer).

- IC Values: 7.76 µM for HCT116 and 9.76 µM for OVCAR-8 .

2. Neuroprotective Effects

In models of cerebral ischemia, the compound has been shown to enhance neuronal survival by modulating pathways such as AKT/GSK3β signaling. This suggests potential use in treating neurodegenerative diseases .

3. Anti-inflammatory Properties

Studies have demonstrated that the compound effectively reduces the production of pro-inflammatory cytokines, indicating its potential utility in inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide in various biological contexts:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Cancer Inhibition | Demonstrated significant antiproliferative effects on HCT116 cells with IC values <10 µM. |

| Study 2 | Neuroprotection | Showed enhanced neuronal survival post-cerebral ischemia through AKT pathway modulation. |

| Study 3 | Inflammation | Reduced TNF-α and IL-6 levels in microglial cells, indicating anti-inflammatory potential. |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide?

- Methodology : The synthesis typically involves coupling a cyclopentylamine derivative with a functionalized indole intermediate. Key steps include:

- Amide bond formation : Reacting the indole-3-carboxylic acid with a substituted ethylamine using coupling agents like EDC/HOBt, as seen in analogous syntheses .

- Pyrazole substitution : Introducing the trifluoromethylpyrazole moiety via nucleophilic substitution or click chemistry .

- Characterization : Use -NMR to confirm cyclopentyl and pyrazole proton environments (e.g., δ 2.76–2.81 ppm for cyclopentyl protons, δ 7.74 ppm for pyrazole protons) and ESI-MS for molecular ion validation .

Q. How is the compound structurally validated?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR spectroscopy : Assign peaks for indole NH (~11.55 ppm), pyrazole protons (~7.74 ppm), and cyclopentyl methylenes (~2.76 ppm) .

- LC-MS/HPLC : Confirm purity (>95%) and molecular weight (e.g., ESI-MS m/z 348.1 for a related compound) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Methodology :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance coupling efficiency.

- Catalyst optimization : Explore Pd-catalyzed amidation for pyrazole-ethyl linkage, as demonstrated in pyridoindole syntheses .

- Purification : Employ gradient flash chromatography or preparative HPLC to isolate intermediates with >98% purity .

Q. What analytical strategies resolve discrepancies in NMR or mass spectrometry data?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals (e.g., distinguishing indole and pyrazole environments) .

- High-resolution mass spectrometry (HRMS) : Differentiate isobaric fragments (e.g., isotopic patterns) .

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated -NMR shifts) .

Q. How to design stability studies for this compound under physiological conditions?

- Methodology :

- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and monitor via HPLC at 24/48/72-hour intervals .

- Metabolite profiling : Use LC-MS/MS to identify hydrolytic products (e.g., cleavage of the pyrazole-ethyl bond) .

Q. What computational approaches predict the compound’s binding affinity for target proteins?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., indole binding to hydrophobic pockets) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Data Interpretation & Contradictions

Q. How to address conflicting solubility data in different solvent systems?

- Methodology :

- Solubility screening : Use the shake-flask method in DMSO, ethanol, and aqueous buffers (with 0.1% Tween-80).

- Thermodynamic analysis : Calculate Hansen solubility parameters to rationalize disparities .

Q. What experimental controls ensure reproducibility in biological assays?

- Methodology :

- Positive/Negative controls : Include known agonists/antagonists of the target (e.g., indole derivatives for receptor studies).

- Vehicle controls : Account for solvent effects (e.g., DMSO at <0.1% v/v) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.